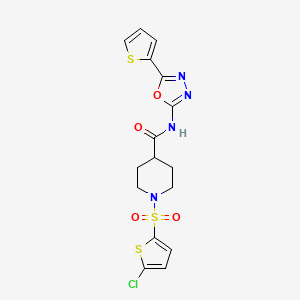

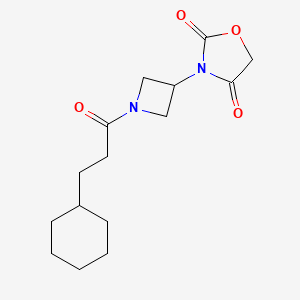

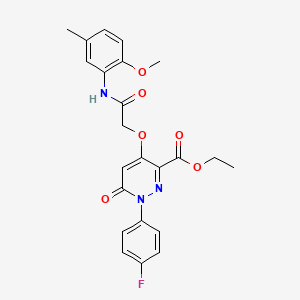

6-ethyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound is a pyrimidine derivative that has a pyrazolone moiety attached to it. The synthesis method of this compound is complex, and it requires specific reagents and conditions. The purpose of

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

- Anticancer and Anti-5-Lipoxygenase Agents : A study synthesized a series of derivatives, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities. This research suggested potential applications in cancer and inflammation treatment (Rahmouni et al., 2016).

Enzymatic Activity Enhancement

- Enhancement of Cellobiase Reactivity : A study focused on synthesizing and reacting ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and its derivatives with various compounds, resulting in increased reactivity of cellobiase, an enzyme (Abd & Gawaad, 2008).

Antimicrobial Applications

- Synthesis and Antimicrobial Evaluation : Research into new pyrimidine derivatives, including those based on the compound of interest, has reported antimicrobial properties, suggesting potential applications in combating microbial infections (Farag, Kheder, & Mabkhot, 2008).

Biocidal Properties

- Biocidal Properties : A study investigated the biological activity of compounds related to the pyrazolopyrimidinone class against various bacteria and fungi, finding significant biocidal properties (Youssef et al., 2011).

Antitumor Activity

- Cytotoxicity Against Cancer Cell Lines : Research into pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, related to the compound , showed moderate to significant cytotoxicity against various cancer cell lines (Alam et al., 2018).

Antioxidant Properties

- Antioxidant Property : Novel amino-pyrazolone, amino-isoxazolone, and amino-pyrimidinone derivatives, akin to the compound , have been developed with noted antimicrobial activity and antioxidant properties (Padmavathi et al., 2007).

Nonsteroidal Antiinflammatory Drug Development

- Development of Nonsteroidal Antiinflammatory Drugs : A study explored the synthesis of pyrazolo[1,5-a]pyrimidines as nonsteroidal antiinflammatory drugs without ulcerogenic activity, suggesting therapeutic potential in the field of pain and inflammation management (Auzzi et al., 1983).

properties

IUPAC Name |

4-ethyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-2-11-8-13(20)17-15(16-11)19-14(21)9-12(18-19)10-6-4-3-5-7-10/h3-9,18H,2H2,1H3,(H,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBXECGVUXNYCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=O)C=C(N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2384851.png)

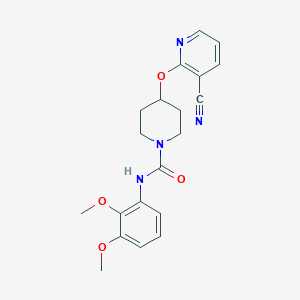

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2384860.png)

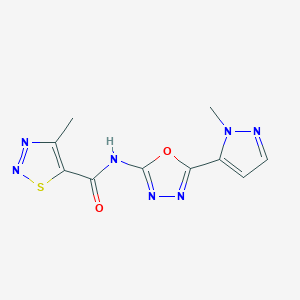

![8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B2384862.png)

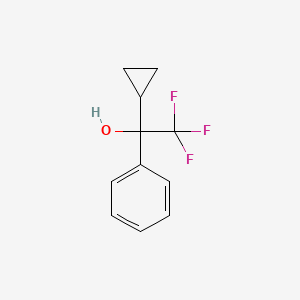

![(E)-ethyl 3-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384868.png)